4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its complex structure, which includes a nitrobenzyl group, a trimethoxyphenyl group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction using a nitrobenzyl halide.
Attachment of the Trimethoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trimethoxyphenyl group to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the methyl group.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituents introduced, various substituted triazole derivatives can be formed.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Pharmaceuticals: Triazole compounds are used in the development of drugs for treating fungal infections, cancer, and other diseases.
Industry
Agriculture: These compounds can be used in the development of new pesticides and herbicides.
Polymers: Triazole derivatives can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole would depend on its specific application. For example:
Antimicrobial Action: The compound may inhibit the synthesis of essential biomolecules in microorganisms.
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Benzyl Triazoles: Compounds with a benzyl group attached to the triazole ring.
Nitrobenzyl Derivatives: Compounds with a nitrobenzyl group attached to various functional groups.
Uniqueness
4-methyl-3-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-22-18(13-9-15(26-2)17(28-4)16(10-13)27-3)20-21-19(22)29-11-12-5-7-14(8-6-12)23(24)25/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDVTYBQHWPUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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